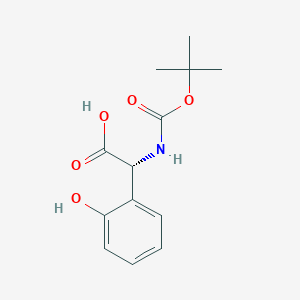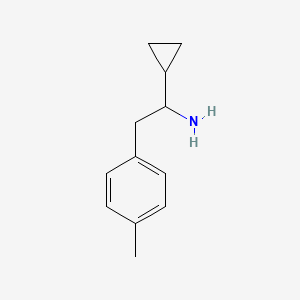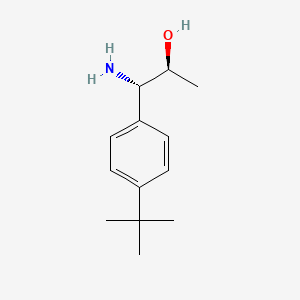
(1S,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a tert-butylphenyl group attached to a propan-2-ol backbone. Its stereochemistry is defined by the (1S,2S) configuration, which plays a crucial role in its biological activity and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts or reagents. For example, the reduction of 1-(4-tert-butylphenyl)-2-propanone with a chiral borane reagent can yield the desired (1S,2S) product with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and better product quality.
化学反应分析
Types of Reactions
(1S,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 1-(4-tert-butylphenyl)-2-propanone, while reduction of the amino group can produce N,N-dimethyl-1-(4-tert-butylphenyl)propan-2-amine.
科学研究应用
(1S,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
作用机制
The mechanism of action of (1S,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, the (1S,2S) configuration may allow for optimal interactions with the active site of an enzyme, leading to inhibition or activation of its function. The exact pathways involved depend on the specific biological context and the target molecule.
相似化合物的比较
Similar Compounds
Similar compounds to (1S,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL include other chiral amino alcohols, such as (1R,2R)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL and (1S,2R)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL. These compounds share similar structural features but differ in their stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific (1S,2S) configuration, which imparts distinct chemical and biological properties. This configuration can lead to different reactivity and selectivity compared to its diastereomers and enantiomers, making it valuable for specific applications in research and industry.
属性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC 名称 |
(1S,2S)-1-amino-1-(4-tert-butylphenyl)propan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-9(15)12(14)10-5-7-11(8-6-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3/t9-,12+/m0/s1 |
InChI 键 |
CNPLPEJYKJAOLH-JOYOIKCWSA-N |
手性 SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)C(C)(C)C)N)O |
规范 SMILES |
CC(C(C1=CC=C(C=C1)C(C)(C)C)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


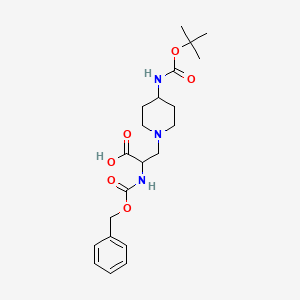
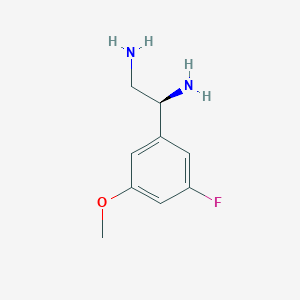
![4-Fluoropyrazolo[1,5-A]pyridin-3-amine hcl](/img/structure/B13056419.png)
![7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13056428.png)
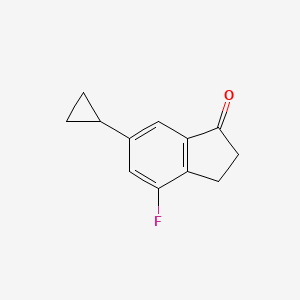

![Methyl 1-aminospiro[2.3]hexane-5-carboxylate](/img/structure/B13056456.png)

![(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13056465.png)
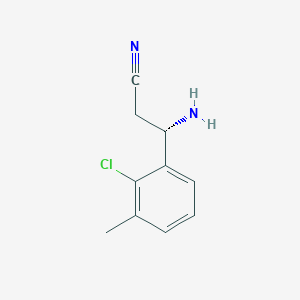
![(7Z)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13056468.png)
![Ethyl 3-isopropylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13056476.png)
